molecular formula C10H12O B2664580 4-Cyclobutylphenol CAS No. 10292-59-8

4-Cyclobutylphenol

Cat. No.: B2664580
CAS No.: 10292-59-8
M. Wt: 148.205
InChI Key: XMXPDEJQBGESQI-UHFFFAOYSA-N
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Description

4-Cyclobutylphenol is an organic compound with the molecular formula C₁₀H₁₂O It is characterized by a phenol group substituted with a cyclobutyl ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclobutylphenol can be synthesized through several methods. One common approach involves the hydrogenation of 4-cyclobutylbenzaldehyde using palladium on activated carbon as a catalyst. The reaction is typically carried out in ethanol at room temperature under an inert atmosphere for about 18 hours . The product is then purified through silica gel chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar catalytic hydrogenation processes. The scalability of these methods depends on the availability of raw materials and the efficiency of the purification steps.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid for nitration, and halogens like bromine for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro- and halogen-substituted cyclobutylphenols.

Scientific Research Applications

4-Cyclobutylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. Detailed studies on its specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

    Phenol: The simplest phenol, lacking the cyclobutyl substitution.

    Cyclobutylbenzene: Similar structure but lacks the hydroxyl group.

    4-Cyclohexylphenol: Similar to 4-Cyclobutylphenol but with a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness: this compound is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts .

Properties

IUPAC Name

4-cyclobutylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXPDEJQBGESQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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